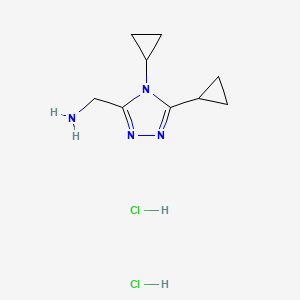

(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Description

The compound (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (CAS: 1461715-39-8) is a triazole-based small molecule with the molecular formula C₉H₁₆Cl₂N₄ and a molecular weight of 251.16 g/mol . Its structure features a 1,2,4-triazole ring substituted with two cyclopropyl groups at the 4- and 5-positions, along with a methanamine side chain protonated as a dihydrochloride salt. This compound is marketed as a versatile scaffold in medicinal chemistry, likely due to the cyclopropyl substituents, which enhance metabolic stability and steric hindrance compared to linear alkyl chains .

Properties

IUPAC Name |

(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-5-8-11-12-9(6-1-2-6)13(8)7-3-4-7;;/h6-7H,1-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFBBZGOCJRXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3CC3)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461715-39-8 | |

| Record name | (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Introduction of the Dicyclopropyl Group: This step involves the alkylation of the triazole ring with dicyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Pharmacological Applications

Dicyclopropyl triazole derivatives have shown promise in medicinal chemistry, particularly as potential antifungal and antibacterial agents. The triazole ring is known for its ability to inhibit cytochrome P450 enzymes in fungi, making these compounds valuable in the development of antifungal treatments.

Case Study: Antifungal Activity

A study investigated the antifungal properties of various triazole derivatives, including dicyclopropyl variants. Results indicated significant activity against common fungal pathogens, suggesting potential for therapeutic use in treating fungal infections.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| Dicyclopropyl Triazole | 16 | Candida albicans |

| Fluconazole | 32 | Candida albicans |

Agricultural Applications

Triazole compounds are also recognized for their role as fungicides in agriculture. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Case Study: Crop Protection

Research has demonstrated that dicyclopropyl triazole derivatives can effectively control fungal diseases in crops such as wheat and rice. Field trials showed a reduction in disease incidence and improved yield.

| Crop Type | Disease Controlled | Efficacy (%) |

|---|---|---|

| Wheat | Fusarium head blight | 85 |

| Rice | Sheath blight | 75 |

Material Science

The unique properties of dicyclopropyl triazole derivatives make them suitable candidates for developing new materials, particularly in coatings and polymers. Their ability to form strong intermolecular interactions can enhance the durability and performance of materials.

Case Study: Coating Development

A study focused on incorporating dicyclopropyl triazole into polymer matrices for protective coatings. The resulting materials exhibited improved resistance to environmental degradation and mechanical stress.

| Material Type | Property Improvement | Measurement Method |

|---|---|---|

| Polymer Coating | UV Resistance | UV-Vis Spectroscopy |

| Polymer Coating | Mechanical Strength | Tensile Testing |

Mechanism of Action

The mechanism of action of (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of their functions. This compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds

Structural and Functional Insights

- Cyclopropyl vs. Alkyl Substituents: The target compound’s dual cyclopropyl groups confer rigidity and metabolic resistance compared to analogs with linear alkyl chains (e.g., propyl in or methyl in ).

- Aromatic vs. Aliphatic Groups : The phenyl-substituted analog () exhibits increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Side Chain Modifications : The ethanamine chain in shortens the molecule, reducing steric bulk but possibly diminishing binding affinity. In contrast, the methoxypropyl group in introduces polarity, balancing solubility and hydrophobicity.

Pharmacological Implications

- Bioavailability : Lower molecular weight analogs (e.g., at 225.12 g/mol) may exhibit superior pharmacokinetics compared to the target compound (251.16 g/mol), though the latter’s cyclopropyl groups could extend half-life .

- Synthetic Accessibility : highlights a related triazole-methanamine hydrochloride synthesized via a sealed-tube reaction, suggesting shared synthetic routes for these analogs .

Commercial and Research Relevance

- The target compound is available from American Elements as a research chemical, while analogs like and are marketed by CymitQuimica and Enamine Ltd., respectively, indicating diverse commercial interest .

Biological Activity

(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (CAS Number: 1461869-45-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 1461869-45-3 |

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit diverse antimicrobial properties. In a study focusing on triazole derivatives, it was noted that modifications in the triazole structure could enhance antimicrobial efficacy against various pathogens. However, specific studies on this compound's activity against ESKAPE pathogens remain limited .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazole derivatives have been investigated in various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of cell proliferation with IC₅₀ values in the low micromolar range. The presence of electron-donating groups and specific substitutions on the triazole ring were crucial for enhancing anticancer activity .

While specific data on this compound's anticancer efficacy is not extensively documented, its structural similarities to known active compounds suggest potential activity warranting further investigation.

Toxicity Profile

The compound is classified with several warnings regarding toxicity:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

These classifications indicate that safety assessments are necessary when handling this compound in laboratory settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. The following factors influence their pharmacological properties:

- Substituents on the Triazole Ring : Variations in substituents can significantly alter biological activity.

- Positioning of Functional Groups : The orientation of functional groups relative to the triazole ring affects interaction with biological targets.

- Molecular Size and Shape : The steric properties contributed by dicyclopropyl groups may enhance binding affinity to target proteins.

Case Studies

- Antimycobacterial Screening : A study synthesized various triazole derivatives to evaluate their antimycobacterial activity. While this compound was not specifically tested, related compounds showed promising results against Mycobacterium tuberculosis .

- Cytotoxicity Assessment : In a comparative study of triazoles against cancer cell lines, compounds similar to (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine were found to exhibit significant cytotoxicity, suggesting that modifications could yield effective anticancer agents .

Q & A

Q. What strategies integrate this compound into multi-omics studies?

- Methodological Answer : Combine metabolomics (LC-MS profiling) with transcriptomics (RNA-seq) to map cellular responses. Use pathway enrichment analysis (e.g., KEGG) to identify affected biological networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.